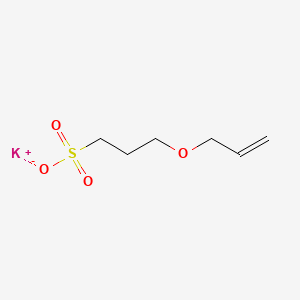

Potassium 3-(allyloxy)propanesulphonate

Description

Significance and Research Trajectory of Allyloxypropanesulfonate Compounds

The family of allyloxypropanesulfonate compounds is significant due to the dual functionality imparted by the allyl and sulfonate groups. The allyl group, with its reactive double bond, serves as a valuable handle for polymerization and other organic transformations. This reactivity allows for the incorporation of the sulfonate group into larger molecular architectures. The sulfonate group, in turn, confers hydrophilicity and anionic character to the molecules, making them useful as surfactants, emulsifiers, and dispersants.

Historically, research into related compounds has paved the way for the exploration of Potassium 3-(allyloxy)propanesulphonate. For instance, the synthesis and application of similar structures, such as Sodium 3-allyloxy-2-hydroxy-1-propanesulfonate, have been investigated for their roles in creating hydrogels and modifying surfaces to enhance the adsorption of dyes. These studies provide a foundational understanding of the potential reactivity and utility of the allyloxypropanesulfonate moiety.

Interdisciplinary Relevance in Advanced Materials and Chemical Synthesis

The unique chemical properties of Potassium 3-(allyloxy)propanesulphonate lend it significant interdisciplinary relevance, particularly in the realms of advanced materials and chemical synthesis. The presence of the allyl group allows for its use as a monomer or co-monomer in the synthesis of functional polymers. These polymers can be tailored to have specific properties, such as improved water solubility, ion-exchange capabilities, and enhanced stability.

In the field of advanced materials, the incorporation of allyloxypropanesulfonate units into polymer backbones can lead to the development of novel hydrogels, coatings, and membranes. For example, the sodium salt has been used as a monomer in the synthesis of hydrogels for applications like dye adsorption. It is reasonable to infer that Potassium 3-(allyloxy)propanesulphonate could be similarly employed, potentially offering advantages in scenarios where the presence of potassium ions is desirable.

From a chemical synthesis perspective, this compound serves as a versatile building block. The sulfonate group can act as a hydrophilic tail in the design of novel surfactants and phase-transfer catalysts. The synthesis of related allyloxy compounds, while not directly describing the preparation of the potassium sulfonate, highlights the general synthetic pathways available for manipulating such structures.

Physicochemical Properties of Potassium 3-(allyloxy)propanesulphonate

| Property | Value | Reference |

| CAS Number | 94231-63-7 | chembuyersguide.com |

| Molecular Formula | C6H11KO4S | chembuyersguide.com |

| Molecular Weight | 218.31 g/mol | chembuyersguide.com |

Structure

3D Structure of Parent

Properties

CAS No. |

94231-63-7 |

|---|---|

Molecular Formula |

C6H11KO4S |

Molecular Weight |

218.31 g/mol |

IUPAC Name |

potassium;3-prop-2-enoxypropane-1-sulfonate |

InChI |

InChI=1S/C6H12O4S.K/c1-2-4-10-5-3-6-11(7,8)9;/h2H,1,3-6H2,(H,7,8,9);/q;+1/p-1 |

InChI Key |

VHFYFKHKGFFLTE-UHFFFAOYSA-M |

Canonical SMILES |

C=CCOCCCS(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Pathways

Advanced Synthetic Routes to Allyloxypropanesulfonate Derivatives

The synthesis of these sulfonates can be approached through various pathways, each offering distinct advantages depending on the desired purity, yield, and stereochemical configuration.

A primary and direct method for synthesizing allyloxypropanesulfonate is through the reaction of allyl glycidyl (B131873) ether with a bisulfite salt, such as sodium bisulfite. This process involves the nucleophilic ring-opening of the epoxide ring of allyl glycidyl ether by the bisulfite ion.

The reaction is typically initiated by dissolving sodium bisulfite in an aqueous solution and heating it. Allyl glycidyl ether is then introduced to the heated solution. The sulfur atom of the bisulfite ion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack leads to the opening of the three-membered ring and the formation of a sulfonate group on one carbon and a hydroxyl group on the adjacent carbon, resulting in the formation of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate. The corresponding potassium salt can be obtained through ion exchange. This direct pathway is often favored in industrial-scale production due to its efficiency.

Multi-step syntheses offer a more controlled approach, allowing for the isolation and purification of intermediates, which can lead to a final product with higher purity. A common precursor for this route is 3-allyloxy-1,2-propanediol (B54475). prepchem.comsigmaaldrich.comnist.govsigmaaldrich.com

Step 1: Synthesis of 3-Allyloxy-1,2-propanediol The precursor, 3-allyloxy-1,2-propanediol, is synthesized from allyl glycidyl ether through acid-catalyzed hydrolysis. prepchem.com In a typical procedure, allyl glycidyl ether is added to water containing a catalytic amount of an acid, such as perchloric acid, and heated. The reaction mixture is stirred for several hours to ensure complete hydrolysis of the epoxide. Following the reaction, the mixture is neutralized. prepchem.com The crude product is then purified by distillation to yield pure 3-allyloxy-1,2-propanediol. prepchem.com One documented synthesis reported a yield of 86%. prepchem.com

Step 2: Sulfonation of 3-Allyloxy-1,2-propanediol The second step involves the sulfonation of the diol intermediate. This can be achieved by reacting the 3-allyloxy-1,2-propanediol with a suitable sulfonating agent. The reaction converts one of the hydroxyl groups into a sulfonate group, yielding the final allyloxypropanesulfonate product. The reversibility of sulfonation reactions can be controlled by reaction conditions, such as the concentration of the acid and the presence of water. libretexts.org

| Step | Reactants | Product | Reported Yield |

|---|---|---|---|

| 1: Hydrolysis | Allyl Glycidyl Ether, Water, HClO₄ (catalyst) | 3-Allyloxy-1,2-propanediol | 86% prepchem.com |

| 2: Sulfonation | 3-Allyloxy-1,2-propanediol, Sulfonating Agent | Potassium 3-(allyloxy)propanesulphonate | N/A |

For applications requiring specific stereoisomers, stereoselective synthesis methods are employed. These approaches are crucial for producing enantiomerically pure compounds. The synthesis of chiral (S)- and (R)-3-allyloxy-propane-1,2-diol, key precursors, has been successfully achieved using chemoenzymatic methods. researchgate.net

This strategy starts with racemic (RS)-3-allyloxy-propane-1,2-diol and utilizes biocatalysts for highly selective transformations. researchgate.net The process can involve several enzyme-catalyzed steps, including:

Regioselective acylations: Enzymes are used to selectively acylate one of the hydroxyl groups of the diol.

Asymmetric bioreduction: A prochiral ketone intermediate, formed through chemical oxidation (e.g., using pyridinium (B92312) chlorochromate), is reduced asymmetrically using a biocatalyst to create a chiral hydroxyl group. researchgate.net

Enzymatic alcoholysis: Enzymes facilitate the removal of acyl groups to yield the final enantiomerically pure diol. researchgate.net

The use of biocatalysts like lipase (B570770) from Candida antarctica is noted for its high regioselectivity in these synthetic routes. researchgate.net Such methods provide access to both (S)- and (R)- enantiomers of the diol precursor, which can then be sulfonated to produce the corresponding chiral Potassium 3-(allyloxy)propanesulphonate. researchgate.netnih.gov

Reaction Conditions and Optimization Strategies in Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing byproducts and reaction time. Key parameters include the choice of catalyst and the control of pH and temperature.

Catalysts play a pivotal role in various stages of allyloxypropanesulfonate synthesis, from the formation of precursors to the final sulfonation step.

Phase Transfer Catalysts (PTC): In multi-phase reaction systems, such as the sulfonation of halogenated precursors with aqueous sodium sulfite (B76179), PTCs are employed to facilitate the transfer of reactants across the phase boundary. google.comgoogle.com Quaternary ammonium (B1175870) salts, for example, can be used in the synthesis of epoxy resins from epichlorohydrin, a related reaction. researchgate.netphasetransfercatalysis.com A patent describes the use of double alkyl bipyridyls as a phase transfer catalyst in the synthesis of sodium 3-allyloxy-2-hydroxy-1-propanesulfonate from a chlorinated precursor, which enhances the reaction between the organic substrate and the aqueous sulfite solution. google.com Micellar catalysis, using surfactants, has also been shown to intensify the synthesis of sodium allyl sulfonate from allyl chloride and sodium sulfite. researchgate.net

Solid Acid Catalysts: Heterogeneous solid acid catalysts are an environmentally benign alternative to traditional liquid acid catalysts like sulfuric acid. aurak.ac.aeresearchgate.netresearchgate.net These catalysts, which can be based on materials like sulfonated porous carbons or functionalized silica (B1680970) (SBA-15), offer high acid strength, large surface area, and thermal stability. aurak.ac.aeresearchgate.netacs.orgacs.org They are effective in reactions like esterification and can be easily separated from the reaction mixture and reused. researchgate.net In the context of allyloxypropanesulfonate synthesis, solid acid catalysts could be applied in the acid-catalyzed hydrolysis of allyl glycidyl ether or in direct sulfonation steps, reducing corrosion and waste generation. aurak.ac.ae

Careful control over reaction parameters like pH and temperature is essential for achieving high yields and purity.

pH Control: The pH of the reaction medium can significantly influence reaction rates and selectivity. In the synthesis of the precursor 3-allyloxy-1,2-propanediol from allyl glycidyl ether, the reaction is first conducted in an acidic medium (catalyzed by HClO₄) and then neutralized to a pH of 8 before purification. prepchem.com For the synthesis of sodium allyl sulfonate from allyl chloride, maintaining a pH between 7 and 11 is crucial for an improved process.

Temperature Control: Temperature affects the rate of reaction and the formation of byproducts. For the hydrolysis of allyl glycidyl ether, the reaction is typically conducted at an elevated temperature of 80°C. prepchem.com However, for sulfonation reactions, the optimal temperature must be carefully determined. One patented method for synthesizing sodium 3-allyloxy-2-hydroxy-1-propanesulfonate specifies a reaction temperature of 110-140°C. google.com Studies on sulfonation kinetics show that reaction time and temperature are key factors determining the degree of sulfonation. rsc.org Longer reaction times generally lead to a higher degree of sulfonation, although the rate may slow as the reaction proceeds. rsc.org

The table below illustrates the optimization of reaction conditions from a study on a sulfonation reaction, showing how yield is affected by reaction time and reagent stoichiometry.

| Entry | Reaction Time (h) | Degree of Sulfonation (%) |

|---|---|---|

| 1 | 3 | 55 |

| 2 | 6 | 66 |

| 3 | 24 | 77 |

Purification Methodologies for Synthetic Products (e.g., Recrystallization, Ion Chromatography)

The purification of Potassium 3-(allyloxy)propanesulphonate is a critical step to remove unreacted starting materials, byproducts, and inorganic salts. The choice of purification method depends on the nature of the impurities and the desired purity level of the final product. The two primary methods applicable to this compound are recrystallization and ion chromatography.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. For sulfonate salts like Potassium 3-(allyloxy)propanesulphonate, the selection of an appropriate solvent system is crucial. The solubility of sulfonate salts can be significantly influenced by the presence of other ions, such as halide salts that may be byproducts of the synthesis. acs.org

The process typically involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. Upon cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

Key considerations for the recrystallization of Potassium 3-(allyloxy)propanesulphonate include:

Solvent Selection: A solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water is often a good starting point for polar sulfonate salts. The addition of a co-solvent, such as a short-chain alcohol like ethanol, can be employed to modulate the solubility and improve the crystallization process. fiveable.me

Control of Crystallization: The rate of cooling can influence the size and purity of the resulting crystals. Slow cooling generally promotes the formation of larger, purer crystals. Seeding the solution with a small crystal of the pure compound can help to induce crystallization.

Washing and Drying: After filtration, the crystals should be washed with a small amount of cold solvent to remove any adhering mother liquor. The purified crystals are then dried to remove residual solvent.

Ion Chromatography

Ion chromatography (IC) is a powerful analytical and preparative technique for the separation and quantification of ionic species. It is particularly well-suited for the analysis and purification of organic sulfonates. organic-chemistry.orgmst.edu In the context of Potassium 3-(allyloxy)propanesulphonate, IC can be used to separate the target compound from inorganic anions and other charged organic impurities.

The basic principle of ion chromatography involves the differential partitioning of ions between a stationary phase (an ion-exchange resin) and a mobile phase (an eluent). For the analysis of an anionic sulfonate, an anion-exchange column is typically used.

| Parameter | Description |

| Stationary Phase | A solid support with covalently bound cationic functional groups (e.g., quaternary ammonium groups). |

| Mobile Phase (Eluent) | An aqueous buffer solution containing a competing anion (e.g., carbonate, bicarbonate, or hydroxide) that displaces the analyte from the stationary phase. |

| Detection | Conductivity detection is commonly used. A suppressor is often employed to reduce the background conductivity of the eluent and enhance the signal of the analyte. |

By carefully controlling the eluent composition and flow rate, a high degree of separation can be achieved. For preparative applications, fractions containing the purified Potassium 3-(allyloxy)propanesulphonate can be collected.

Fundamental Chemical Reactivity and Functional Group Interactions

The chemical reactivity of Potassium 3-(allyloxy)propanesulphonate is dictated by its two primary functional groups: the allyl ether and the sulfonate group. These groups can undergo a variety of chemical transformations, some of which are unique to their specific structures.

Oxidation Reactions of the Allyloxypropanesulfonate Scaffold and Product Analysis

The allyl group in the allyloxypropanesulfonate scaffold is susceptible to oxidation at the carbon-carbon double bond. Various oxidizing agents can be employed to yield different products.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed epoxidation. google.comresearchgate.net The resulting product would be potassium 3-((oxiran-2-yl)methoxy)propanesulfonate. Analysis of the product could be performed using spectroscopic methods like NMR to confirm the disappearance of the alkene protons and the appearance of epoxide ring protons.

Dihydroxylation: The alkene can be dihydroxylated to form a diol using reagents like osmium tetroxide (in catalytic amounts with a co-oxidant) or cold, dilute potassium permanganate. This would yield potassium 3-((2,3-dihydroxypropoxy)methoxy)propanesulfonate.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond. acs.orgacs.orgnih.govwikipedia.org Ozonolysis with a reductive workup (e.g., using dimethyl sulfide (B99878) or zinc) would yield an aldehyde, specifically potassium 3-((2-oxoethoxy)methoxy)propanesulfonate, and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acid.

The sulfonate group itself is generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidants, degradation of the alkyl chain can occur. figshare.comacs.orgfigshare.com

| Oxidation Reaction | Reagent(s) | Major Product |

| Epoxidation | m-CPBA, Hydrogen Peroxide/Transition Metal Catalyst google.com | Potassium 3-((oxiran-2-yl)methoxy)propanesulfonate |

| Dihydroxylation | OsO₄ (cat.), NMO; or cold, dilute KMnO₄ | Potassium 3-((2,3-dihydroxypropoxy)methoxy)propanesulfonate |

| Oxidative Cleavage (reductive workup) | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Potassium 3-((2-oxoethoxy)methoxy)propanesulfonate and Formaldehyde |

| Oxidative Cleavage (oxidative workup) | 1. O₃; 2. H₂O₂ | Potassium 3-((carboxymethoxy)methoxy)propanesulfonate |

Reduction Reactions and Resulting Chemical Species

The primary site for reduction in Potassium 3-(allyloxy)propanesulphonate is the allyl double bond.

Catalytic Hydrogenation: The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. rsc.orgrsc.orgacs.orgnih.govshu.edu This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The product of this reaction would be Potassium 3-(propyloxy)propanesulphonate.

The sulfonate group is generally stable to catalytic hydrogenation conditions. However, more vigorous reducing agents can lead to the cleavage of the carbon-sulfur bond. organic-chemistry.orgwikipedia.org For instance, treatment with certain metal-ammonia systems or metal amalgams can reduce the sulfonate to the corresponding hydrocarbon, although these conditions are harsh and may also affect the ether linkage.

| Reduction Reaction | Reagent(s) | Major Product |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | Potassium 3-(propyloxy)propanesulphonate |

| Reductive Desulfonylation | e.g., Na/NH₃ | Propoxypropane (and other cleavage products) |

Exploration of Nucleophilic and Electrophilic Reaction Pathways

Nucleophilic Reactions:

The allyl group itself is not typically a target for nucleophiles. However, in the presence of a suitable catalyst, such as a palladium(0) complex, the allyl ether can undergo allylic substitution, where a nucleophile attacks one of the terminal carbons of the allyl group. libretexts.org

The carbon atom alpha to the sulfonate group is susceptible to nucleophilic substitution, as the sulfonate is an excellent leaving group. youtube.comyoutube.comperiodicchemistry.comyoutube.comyoutube.com However, in the case of Potassium 3-(allyloxy)propanesulphonate, this would require harsh conditions and is less likely than reactions at the allyl group.

Electrophilic Reactions:

The carbon-carbon double bond of the allyl group is electron-rich and readily undergoes electrophilic addition reactions.

Halogenation: Reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) would lead to the addition across the double bond, forming a dihalo-substituted product, for example, Potassium 3-((2,3-dibromopropoxy)methoxy)propanesulfonate.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogen atoms and the halide adding to the more substituted carbon.

Hydration: Acid-catalyzed hydration would also follow Markovnikov's rule, leading to the formation of an alcohol.

The sulfonate group is electron-withdrawing and deactivates the molecule towards electrophilic attack at adjacent positions. The sulfur atom in the sulfonate group is electron-deficient but generally unreactive towards common electrophiles.

Influence of Allyloxy and Sulfonate Functional Groups on Chemical Reactivity

Allyloxy Group: The primary role of the allyloxy group is to provide a site for reactions involving the carbon-carbon double bond, as detailed above. The ether oxygen has lone pairs of electrons, which can participate in coordination with Lewis acids, potentially influencing reactions at the allyl group. The ether linkage itself is generally stable but can be cleaved under strongly acidic or reducing conditions.

Sulfonate Group: The sulfonate group (–SO₃⁻K⁺) is a highly polar, ionic group that confers water solubility to the molecule. It is a very weak base and an excellent leaving group in nucleophilic substitution reactions when attached to a suitable carbon center. wikipedia.orgacs.org Its strong electron-withdrawing nature deactivates the adjacent alkyl chain towards electrophilic attack and can influence the acidity of nearby C-H bonds, although this effect is attenuated by the propyl chain. figshare.comacs.orgfigshare.com The sulfonate group is generally unreactive towards most nucleophiles and electrophiles under typical organic reaction conditions.

The presence of both a reactive double bond and a stable, water-solubilizing sulfonate group makes Potassium 3-(allyloxy)propanesulphonate a potentially useful monomer in polymerization reactions or as a functional surfactant.

Polymerization Science and Macromolecular Engineering

Monomeric Role of Potassium 3-(allyloxy)propanesulphonate in Polymer Systems

Potassium 3-(allyloxy)propanesulphonate serves as a specialty monomer incorporated into polymer chains to impart specific functionalities. The primary role of the allyl group is to participate in polymerization reactions, enabling it to be integrated into a polymer backbone. The pendant propanesulphonate group, on the other hand, introduces ionic character to the resulting polymer. This ionic nature is crucial for applications requiring hydrophilicity, electrostatic interactions, and ion-exchange capabilities. For instance, the incorporation of such sulfonated monomers is a key strategy in developing polymer electrolyte membranes for fuel cells, where the sulfonic acid groups facilitate proton transport. nih.govmdpi.com The presence of these functional groups allows for the precise control over the polymer's final properties. rsc.org

Polymerization Mechanisms and Kinetic Studies

The polymerization of Potassium 3-(allyloxy)propanesulphonate, like other allyl monomers, presents unique mechanistic and kinetic considerations.

Free Radical Polymerization of Allyloxypropanesulfonate Monomers

The general mechanism for the polymerization of allyl ethers has been a subject of study, with some research suggesting that it may proceed via a radical-mediated cyclization (RMC) mechanism in addition to the traditional free-radical addition. nih.govacs.org The RMC mechanism involves an initial hydrogen abstraction from the allyl group, followed by the formation of a five-membered ring and subsequent propagation. nih.govacs.org

Copolymerization Strategies with Diverse Comonomers (e.g., Acrylamide (B121943), Acrylic Acid)

Due to the challenges associated with the homopolymerization of allyl monomers, they are frequently copolymerized with more reactive monomers like acrylamide and acrylic acid. researchgate.net This strategy allows for the incorporation of the functional sulfonate groups while maintaining a higher polymerization rate and achieving higher molecular weight copolymers.

The reactivity of each monomer in a copolymerization system is described by its reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. In a study involving the copolymerization of acrylamide (M1) and sodium allylsulfonate (M2), the monomer reactivity ratios were determined to be γ1 = 2.67 and γ2 = 0.31 at 30.0℃. ciac.jl.cn These values indicate that a growing chain ending in an acrylamide radical prefers to add another acrylamide monomer, while a chain ending in a sodium allylsulfonate radical also has a tendency to add an acrylamide monomer. The significant difference in reactivity ratios highlights that acrylamide is much more reactive than the allylsulfonate monomer in this system. ciac.jl.cn The composition of the final copolymer is heavily influenced by these reactivity ratios and the initial monomer feed concentrations. polimi.it

Table 1: Monomer Reactivity Ratios for the Copolymerization of Acrylamide (M1) and Sodium Allylsulfonate (M2)

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (γ1) | Reactivity Ratio (γ2) | Temperature (°C) |

| Acrylamide | Sodium allylsulfonate | 2.67 | 0.31 | 30.0 |

| Data sourced from a study on the flocculatability of copolymers of acrylamide and sodium allylsulfonate. ciac.jl.cn |

Crosslinking Approaches in Polymer Network Formation (e.g., for Hydrogel Architectures)

Potassium 3-(allyloxy)propanesulphonate can play a role in the formation of crosslinked polymer networks, particularly in the synthesis of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The ionic sulfonate groups of the monomer contribute to the swelling capacity of the hydrogel due to osmotic pressure effects. itu.edu.tr

In these systems, crosslinking can be achieved through the use of a multifunctional crosslinking agent that connects the polymer chains. The ionic groups of the allyloxypropanesulphonate monomer can also participate in physical crosslinking through ionic interactions. For instance, in the presence of multivalent cations, the sulfonate groups can form ionic bridges between polymer chains, enhancing the mechanical properties and stability of the hydrogel. acs.orgresearchgate.net The degree of crosslinking is a critical parameter that influences the hydrogel's swelling behavior and mechanical strength. nih.gov The introduction of ionic monomers like Potassium 3-(allyloxy)propanesulphonate can also influence the network formation and the resulting properties of the hydrogel. nih.govresearchgate.net

Impact of Monomer Concentration on Polymerization Outcomes (e.g., Gel Fraction Control)

The concentration of Potassium 3-(allyloxy)propanesulphonate can have a significant impact on the outcome of the polymerization, particularly in the formation of hydrogels. The gel fraction, which represents the portion of the polymer that is crosslinked and insoluble, can be controlled by adjusting the monomer concentration.

In the copolymerization of acrylamide and sodium 3-allyloxy-2-hydroxy-1-propanesulfonate, it has been observed that an increase in the concentration of the sulfonated monomer leads to a decrease in the gel fraction. This is likely due to the lower reactivity of the allyl monomer and the potential for increased chain transfer reactions at higher concentrations, which can hinder the formation of an extensive crosslinked network. Conversely, the swelling ratio of the resulting hydrogel tends to increase with a higher concentration of the sulfonated monomer, owing to the greater number of hydrophilic ionic groups incorporated into the polymer network. davidpublisher.com

Table 2: Effect of Sodium 3-allyloxy-2-hydroxy-1-propanesulfonate (AHPS) Concentration on Hydrogel Properties

| Molar Ratio of AHPS to Acrylamide | Gel Fraction (%) | Swelling Ratio (%) |

| 5% | 85.2 | 3500 |

| 10% | 80.1 | 4000 |

| 15% | 75.8 | 4353.8 |

| Please note: The data in this table is illustrative and based on general trends reported in the literature for similar systems. Specific values can vary depending on the precise reaction conditions. |

Design and Control of Polymer Architecture

The incorporation of functional monomers like Potassium 3-(allyloxy)propanesulphonate provides a powerful tool for the design and control of polymer architecture. The ability to introduce sulfonic acid groups into a polymer backbone allows for the creation of materials with well-defined structures and properties. nih.govmdpi.com For example, in the development of sulfonated hydrocarbon polymers for fuel cell membranes, controlling the distribution and density of the sulfonate groups is crucial for achieving high proton conductivity. nih.govmdpi.comresearchgate.net

By strategically combining Potassium 3-(allyloxy)propanesulphonate with other monomers in a copolymerization, it is possible to create various polymer architectures, such as block copolymers, graft copolymers, and random copolymers, each with unique properties. rsc.orgmdpi.com The presence of the ionic groups can also be used to direct the self-assembly of polymers in solution, leading to the formation of micelles, vesicles, and other complex nanostructures. This level of control over the polymer architecture is essential for the development of advanced materials for a wide range of applications.

Strategies for Incorporating Sulfonate Groups into Polymer Backbones

The incorporation of sulfonate groups is a critical step in the synthesis of functional polymers for applications such as ion-exchange membranes and polyelectrolytes. The use of Potassium 3-(allyloxy)propanesulphonate offers a direct method for achieving this, as the sulfonate group is already present in the monomer.

One of the primary strategies for incorporating Potassium 3-(allyloxy)propanesulphonate into a polymer backbone is through free-radical polymerization . The allyl group of the monomer can participate in polymerization reactions, typically initiated by thermal or photochemical decomposition of a radical initiator. However, it is important to note that allyl monomers, in general, can exhibit complex polymerization kinetics. They are known to be less reactive in free-radical polymerization compared to vinyl monomers, often leading to lower molecular weight polymers due to degradative chain transfer. researchgate.netresearchgate.net

Copolymerization is another key strategy. By copolymerizing Potassium 3-(allyloxy)propanesulphonate with other monomers, it is possible to tailor the properties of the resulting polymer. For instance, copolymerization with a more reactive monomer can help to achieve higher molecular weights and better mechanical properties, while the Potassium 3-(allyloxy)propanesulphonate units provide the desired sulfonate functionality. A common approach involves the copolymerization of a sulfonated monomer with a non-sulfonated comonomer to control the ion exchange capacity (IEC) and the hydrophilic/hydrophobic balance of the final material.

Table 1: Comparison of Polymerization Strategies for Incorporating Sulfonate Groups

| Strategy | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Homopolymerization | Polymerizing Potassium 3-(allyloxy)propanesulphonate by itself. | Direct incorporation of sulfonate groups; uniform distribution of functionality. | May result in low molecular weight polymers due to the nature of allyl polymerization. researchgate.netresearchgate.net |

| Copolymerization | Polymerizing Potassium 3-(allyloxy)propanesulphonate with one or more other monomers. | Ability to tailor polymer properties (e.g., mechanical strength, solubility, IEC) by selecting appropriate comonomers. | Reactivity ratios of the monomers must be considered to achieve desired polymer composition. |

| Graft Polymerization | Grafting chains of poly(potassium 3-(allyloxy)propanesulphonate) onto an existing polymer backbone. | Modification of surface properties or bulk properties of a pre-existing polymer. nih.gov | Control over grafting density and chain length can be complex. |

Tailoring Polymer Structures (e.g., Linear, Branched, Cross-linked Networks)

The architecture of a polymer plays a crucial role in determining its macroscopic properties. By carefully selecting the polymerization conditions and monomers, it is possible to create linear, branched, or cross-linked structures from Potassium 3-(allyloxy)propanesulphonate.

Linear Polymers: The synthesis of linear polymers using Potassium 3-(allyloxy)propanesulphonate would typically involve a standard free-radical polymerization process where chain growth proceeds without significant branching or cross-linking. As mentioned, achieving high molecular weight linear polymers from allyl monomers can be challenging.

Branched Polymers: Branched polymers possess unique properties, such as lower viscosity in solution and different mechanical behavior compared to their linear counterparts. wikipedia.org Branching can be introduced in several ways:

Chain Transfer to Polymer: During polymerization, a growing radical chain can abstract a hydrogen atom from an already formed polymer chain, creating a new radical site on the backbone from which a new branch can grow.

Use of a Branching Agent: A multifunctional monomer can be added to the polymerization mixture. This branching agent can react with multiple growing polymer chains, creating a branch point. rsc.org For polymers containing Potassium 3-(allyloxy)propanesulphonate, a comonomer with two or more polymerizable groups could serve this purpose.

Cross-linked Networks: Cross-linking involves the formation of covalent bonds between polymer chains, leading to a three-dimensional network structure. youtube.com This is a common strategy to improve the mechanical strength, thermal stability, and solvent resistance of polymers. For polymers incorporating Potassium 3-(allyloxy)propanesulphonate, cross-linking can be achieved through:

Inclusion of a Cross-linking Agent: A di-functional or multi-functional monomer, such as a divinyl or diallyl compound, can be included in the polymerization reaction. This agent will copolymerize with the Potassium 3-(allyloxy)propanesulphonate and form bridges between the polymer chains.

Post-polymerization Cross-linking: After the initial polymer is formed, a secondary reaction can be introduced to create cross-links. This could involve reacting the sulfonate groups or other functional groups that have been incorporated into the polymer. For example, some sulfonated polymers can be cross-linked by heat treatment in the presence of certain solvents. nih.govmdpi.com

Table 2: Research Findings on Tailoring Polymer Structures with Sulfonate Groups

| Polymer Structure | Method of Tailoring | Key Research Finding | Reference |

|---|---|---|---|

| Branched | Introduction of branching agents during polymerization. | Branched polymers can exhibit improved solubility and processing characteristics compared to their linear analogues. wikipedia.org | wikipedia.org |

| Cross-linked | Use of polymeric cross-linkers. | Cross-linked membranes with a high degree of sulfonation can exhibit improved dimensional stability and mechanical strength. mdpi.com | mdpi.com |

| Cross-linked | Chemical cross-linking with agents like poly(ethylene glycol) diacrylate. | The type of cross-linking agent significantly influences the swelling behavior and degradation of the hydrogel. mdpi.com | mdpi.com |

Fabrication and Characterization of Interpenetrating Polymer Networks (IPNs)

An Interpenetrating Polymer Network (IPN) is a unique class of polymer blend where two or more cross-linked polymers are physically entangled with each other on a molecular level, but not covalently bonded to each other. wikipedia.org The formation of an IPN can lead to synergistic effects, resulting in materials with enhanced properties compared to the individual polymer networks.

The fabrication of an IPN typically involves a two-step sequential process:

The first monomer is polymerized and cross-linked to form the first network.

The first network is then swollen with the second monomer, a cross-linker, and an initiator. The second monomer is then polymerized and cross-linked in situ, forming the second network interpenetrating the first.

For a system involving Potassium 3-(allyloxy)propanesulphonate, one could envision an IPN where the first network is a cross-linked polymer designed for mechanical strength, and the second network is a cross-linked polymer of Potassium 3-(allyloxy)propanesulphonate, providing ionic conductivity. This could be a strategy to create materials that are both mechanically robust and highly conductive.

Alternatively, a simultaneous IPN can be formed if both monomers and their respective cross-linkers are mixed and polymerized simultaneously by non-interfering routes, such as different types of polymerization (e.g., radical and condensation).

The characterization of IPNs involves a range of techniques to confirm the interpenetrated structure and to evaluate the material's properties. These can include:

Spectroscopic Methods (e.g., FTIR, NMR): To confirm the presence of both polymer networks.

Thermal Analysis (e.g., DSC, TGA): To investigate the glass transition temperatures and thermal stability. The presence of two distinct glass transitions can indicate phase separation, while a single, broadened transition may suggest a higher degree of interpenetration.

Microscopy (e.g., SEM, TEM): To visualize the morphology of the IPN and assess the extent of phase separation.

Mechanical Testing: To determine properties such as tensile strength, modulus, and toughness.

While direct research on IPNs specifically utilizing Potassium 3-(allyloxy)propanesulphonate is not widely published, the principles of IPN formation are well-established and could be applied to this monomer to create novel functional materials. wikipedia.orgiupac.orgosti.gov

Advanced Material Science Applications and Functional Materials Development

Hydrogel Systems Derived from Potassium 3-(allyloxy)propanesulphonate

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers capable of absorbing and retaining large volumes of water. The integration of Potassium 3-(allyloxy)propanesulphonate as a monomer or comonomer can significantly influence the physicochemical properties of hydrogels, making them suitable for a range of specialized applications.

Hydrogels are increasingly utilized as adsorbents for removing contaminants like dyes from wastewater due to their porous structure and the presence of functional groups. nih.govnih.gov The efficiency of these hydrogels is often dependent on factors such as pH, initial dye concentration, and the nature of the functional groups on the polymer chains. nih.gov The incorporation of the sulfonate group from monomers like Potassium 3-(allyloxy)propanesulphonate can introduce strong anionic sites into the hydrogel network. These sites can facilitate the adsorption of cationic dyes through electrostatic interactions, a primary mechanism for dye removal. While general studies highlight the use of polysaccharide-based and other synthetic polymer hydrogels for dye adsorption, specific research detailing the performance of hydrogels derived solely from Potassium 3-(allyloxy)propanesulphonate in dye removal is an area requiring further investigation. nih.gov

Table 1: Factors Influencing Dye Adsorption on Hydrogels

| Factor | Description | Impact on Adsorption |

| Solution pH | Affects the surface charge of the adsorbent and the ionization of the dye molecules. | Can enhance or reduce electrostatic attraction between the hydrogel and dye. |

| Initial Dye Concentration | Provides the driving force for the mass transfer of dye molecules to the hydrogel surface. | Higher concentrations generally lead to increased adsorption until saturation. |

| Functional Groups | Groups like carboxyl, hydroxyl, and sulfonate on the hydrogel network act as binding sites. | The type and density of functional groups determine the adsorption capacity and selectivity. |

| Adsorbent Dosage | The amount of hydrogel used in the treatment process. | Affects the number of available active sites for dye binding. |

Scale and corrosion are significant challenges in industrial water systems, including desalination and cooling tower operations. Chemical inhibitors are commonly added to the water to mitigate these issues. google.com Organic phosphonates and polymers containing carboxylic acid groups are well-known for their ability to inhibit the formation of mineral scales like calcium carbonate. google.comresearchgate.net These inhibitors function by adsorbing onto crystal growth sites, distorting the crystal lattice, and dispersing the scale-forming particles.

Similarly, corrosion inhibitors form a protective film on the metal surface, shielding it from corrosive agents. mdpi.comresearchgate.net The sulfonate group in polymers can contribute to their dispersant properties and solubility in aqueous systems, which are desirable characteristics for scale inhibitors. While various polymeric and phosphonate-based inhibitors have been extensively studied, the specific efficacy and mechanisms of polymers derived from Potassium 3-(allyloxy)propanesulphonate as scale and corrosion inhibitors are not widely detailed in available literature. However, the chemical nature of the sulfonate group suggests a potential role in chelation of metal ions and particle dispersion, which are key to inhibiting scale and corrosion. researchgate.net

Table 2: Common Types of Scale and Corrosion Inhibitors

| Inhibitor Type | Examples | Mechanism of Action |

| Phosphonates | HEDP, PBTCA, ATMP | Chelation of metal ions, threshold inhibition. researchgate.net |

| Polycarboxylates | Polyacrylic acid, Polymaleic acid | Dispersion of scale particles, crystal distortion. google.com |

| Inorganic Inhibitors | Silicates, Permanganates | Formation of protective passive films on metal surfaces. mdpi.com |

| Organic Amines | - | Adsorption on the metal surface to form a protective barrier. |

Stimuli-responsive, or "smart," hydrogels can undergo significant changes in their properties in response to external triggers like temperature, pH, or the presence of specific ions. nih.govmdpi.com Thermoresponsive hydrogels, which exhibit a sol-gel transition with changing temperature, are of particular interest. mdpi.comnih.gov This behavior is often governed by a lower critical solution temperature (LCST). nih.gov The hydrophilicity and ionic character of the monomers used in the hydrogel synthesis play a crucial role in determining its response to stimuli.

Ion exchange is a process widely used in water purification, chemical synthesis, and separation technologies. The core of this technology is the ion exchange resin, typically a porous polymer matrix with charged functional groups. Anionic monomers are essential for creating cation exchange resins. The sulfonate group (SO₃⁻) is a strong acid functional group, making polymers that contain it effective as strong acid cation exchangers. These materials can exchange their mobile cations (in this case, potassium) for other cations in a surrounding solution.

Polymers synthesized using Potassium 3-(allyloxy)propanesulphonate would possess these sulfonic acid functionalities, making them theoretically suitable for ion exchange applications. For instance, a related monomer, 3-Sulfopropyl acrylate (B77674), potassium salt, is noted for its ion-exchange capabilities. polysciences.com This suggests that hydrogels or resins derived from Potassium 3-(allyloxy)propanesulphonate could be designed for applications such as water softening (removal of Ca²⁺ and Mg²⁺ ions) or the demineralization of aqueous solutions.

Nanomaterials and Surface Functionalization Technologies

The surface properties of nanomaterials are critical to their performance in various applications. Surface functionalization involves modifying the surface of a nanomaterial to impart new properties or improve existing ones.

Polymeric carbon nitride (g-C₃N₄) is a metal-free semiconductor with promising applications in photocatalysis and sensing. Modifying its surface can enhance its dispersibility, tune its electronic properties, and introduce specific functionalities. While there is broad interest in the functionalization of carbon-based nanomaterials, specific studies detailing the use of Potassium 3-(allyloxy)propanesulphonate for the surface modification of polymeric carbon nitride nanotubes are not prominently available in the reviewed literature. In principle, the allyl group of the monomer could be used to graft it onto the surface of a nanomaterial through various chemical reactions, thereby introducing the hydrophilic and anionic sulfonate groups to the surface. This could improve the dispersibility of the nanotubes in aqueous media and create new active sites for catalysis or sensing applications.

Role in Nanoparticle Formulation and Colloidal Stabilization (e.g., as Surfactants or Dispersants)

While direct research specifically naming Potassium 3-(allyloxy)propanesulphonate in nanoparticle formulation is limited, its chemical structure suggests a strong potential for use as a surfactant or dispersant in colloidal systems. The molecule possesses both a hydrophobic allyl-ether portion and a hydrophilic sulphonate head group, characteristic of an anionic surfactant. This amphiphilic nature would enable it to adsorb at the interface between nanoparticles and a solvent, providing electrostatic and steric stabilization to prevent aggregation and maintain a stable dispersion.

The sulphonate group, being a strong acid, would be ionized over a wide pH range, ensuring a consistent negative surface charge on the nanoparticles it coats. This charge would lead to electrostatic repulsion between particles, a key mechanism for colloidal stability. Furthermore, the flexible propanesulphonate chain could provide a steric barrier, further hindering particle agglomeration. The allyl group offers a site for polymerization, allowing the surfactant to be permanently anchored to a polymer matrix surrounding the nanoparticles, creating highly stable functional colloids.

Design and Fabrication of Anti-fouling Coatings

The development of effective and environmentally benign anti-fouling coatings is a significant area of materials research. soton.ac.uk While specific studies on the direct use of Potassium 3-(allyloxy)propanesulphonate in anti-fouling applications are not widely available, the properties of sulphonate-containing polymers suggest its potential utility. researchgate.net Marine biofouling is a major issue for submerged surfaces, leading to increased drag on ships and other detrimental effects. soton.ac.uk Traditional anti-fouling agents often rely on toxic biocides, prompting research into non-toxic alternatives. soton.ac.ukresearchgate.net

Polymers containing sulphonate groups are known to create hydrophilic surfaces. aip.org These surfaces can form a tightly bound hydration layer that acts as a physical barrier to the settlement of marine organisms. researchgate.net This mechanism is a hallmark of fouling-resistant materials. A patent for an environmentally benign anti-fouling coating describes a composition that includes an organic acid salt, such as a calcium sulphonate, which acts as a dispersing agent. google.com

The incorporation of Potassium 3-(allyloxy)propanesulphonate into a coating formulation could impart these desirable hydrophilic and non-toxic anti-fouling properties. The allyl group provides a means to covalently bond the molecule to a polymer backbone, ensuring its long-term presence on the coated surface. researchgate.net This would lead to a durable, self-polishing, or foul-release coating that resists the adhesion of biofilms and larger marine organisms. soton.ac.uk

| Coating Strategy | Mechanism | Potential Role of Potassium 3-(allyloxy)propanesulphonate |

| Hydrophilic Surfaces | Formation of a hydration layer that repels biomolecules. researchgate.net | The sulphonate group would increase the hydrophilicity of the coating surface. |

| Non-toxic Repellence | Physical barrier to settlement without releasing biocides. | Creation of a non-toxic, bio-inert surface. |

| Polymer Integration | Covalent bonding of anti-fouling agents to a polymer matrix for durability. researchgate.net | The allyl group allows for polymerization into the coating matrix. |

Electrochemical and Energy Storage Materials

The demand for higher-performance and safer energy storage devices has driven research into novel electrolyte and electrode materials. The functional groups within Potassium 3-(allyloxy)propanesulphonate make it a compound of interest in this domain.

Integration into Polymer Electrolytes for Battery Technologies (e.g., Li-ion, Potassium-Sulfur Batteries)

Solid-state and gel polymer electrolytes are being explored as safer alternatives to traditional liquid electrolytes in lithium-ion and other battery systems. nipponpaint-marine.com These polymer electrolytes can improve battery safety by reducing the risk of leakage and flammability. nipponpaint-marine.com The performance of these electrolytes is critically dependent on their ionic conductivity and mechanical stability. nipponpaint-marine.com

Polymers containing allyloxy groups, such as poly(allyl glycidyl (B131873) ether), have been investigated as polymer hosts for lithium-ion battery electrolytes. pv-magazine.com These materials can exhibit high ionic conductivity, often orders of magnitude higher than conventional poly(ethylene oxide) (PEO) electrolytes at room temperature. pv-magazine.com The flexible ether linkages facilitate ion transport, while the allyl groups can be used for cross-linking to enhance the mechanical properties of the electrolyte.

The incorporation of Potassium 3-(allyloxy)propanesulphonate as a monomer or an additive in a polymer electrolyte could offer several advantages. The sulphonate group can enhance ionic conductivity by providing additional charge carriers or by interacting with the polymer host to create a more amorphous structure, which is beneficial for ion mobility. In the context of potassium-sulfur batteries, the presence of potassium ions from the salt would be directly relevant to the battery chemistry.

Development and Performance Evaluation of Cathode Materials

In the realm of potassium-sulfur (K-S) batteries, which are a promising low-cost energy storage technology, the cathode material is a critical component. A significant challenge in K-S batteries is the "shuttle effect" of potassium polysulfides, which leads to capacity fading. To address this, researchers are developing polymer-based cathode materials that can trap these polysulfides.

A study on sulfur-linked polymers with allyloxy linkers for K-S battery cathodes demonstrated that the allyloxy moieties play a crucial role in inhibiting the polysulfide shuttle effect. This is attributed to the strong interaction between the allyloxy groups and potassium polysulfides, which helps to keep the active material within the cathode structure. The presence of these functional groups can lead to high capacity retention over numerous cycles.

| Battery Component | Application of Allyloxy/Sulphonate Functionality | Research Finding |

| Polymer Electrolyte | Host material for ion transport in Li-ion batteries. pv-magazine.com | Poly(allyl glycidyl ether) shows significantly higher ionic conductivity than PEO at room temperature. pv-magazine.com |

| K-S Battery Cathode | Inhibition of polysulfide shuttle effect. | Allyloxy linkers in sulfur-linked polymers strongly interact with potassium polysulfides, improving capacity retention. |

Other Specialized Material Applications

The versatility of Potassium 3-(allyloxy)propanesulphonate extends to other advanced material applications, most notably in the field of photovoltaics.

Functional Additives in Perovskite Photovoltaic Devices

Perovskite solar cells (PSCs) have shown remarkable progress in power conversion efficiency, but their long-term stability remains a challenge. aip.orgpv-magazine.com Additive engineering, where small amounts of specific compounds are introduced into the perovskite layer, has emerged as an effective strategy to improve both performance and stability. aip.orglongdom.org

Research has shown that potassium-containing additives can "heal" defects in the perovskite crystal structure and immobilize ion movement, which are key factors limiting efficiency. cambridgenetwork.co.uk The incorporation of potassium ions has been found to reduce the formation of undesirable non-perovskite phases and improve the quality of the perovskite film. cambridgenetwork.co.uk

Given these findings, Potassium 3-(allyloxy)propanesulphonate, which contains both potassium and a sulphonate group, is a promising candidate as a multifunctional additive in perovskite solar cells. It could simultaneously deliver the benefits of potassium incorporation and sulphonate-based defect passivation, leading to more efficient and stable photovoltaic devices. aip.orgcambridgenetwork.co.uk

| Additive Type | Function in Perovskite Solar Cells | Example Compound/Finding | Reference |

| Potassium Salts | Defect healing, ion movement immobilization, phase stabilization. | Potassium iodide was found to heal defects and immobilize ion movement. | cambridgenetwork.co.uk |

| Zwitterionic Sulphonates | Defect passivation, crystal growth modulation, improved morphology. | 3-(1-pyridinio)-1-propanesulfonate (PPS) retards crystal growth and passivates defects. | aip.org |

| Potassium Trifluoromethanesulfonate | Reduction of lead vacancy defects, improved surface morphology. | KTFS additive led to higher crystallinity and reduced J-V hysteresis. | pv-magazine.com |

Role in Paper Additives and Filler Retention Systems

The application of functional polymers is a cornerstone of modern papermaking, enabling enhanced efficiency, improved product quality, and the use of a wider variety of raw materials. Within this context, sulfonated anionic polymers play a crucial role, particularly as paper additives and in filler retention systems. While direct, extensive research on Potassium 3-(allyloxy)propanesulphonate in this specific application is not widely documented in publicly available literature, its chemical structure suggests a functional role analogous to other well-established sulfonated polymers used in the paper industry.

The performance of paper is significantly influenced by the presence of additives, which include fillers, sizing agents, and strength-enhancing chemicals. Fillers, such as calcium carbonate and kaolin (B608303) clay, are added to improve properties like opacity, smoothness, and printability, as well as for economic reasons. However, the efficient retention of these fine filler particles and cellulosic fines within the paper web during the high-speed forming process presents a significant challenge. This is where retention aids become critical.

Anionic polymers, particularly high molecular weight sulfonated polymers, are integral components of many retention and drainage programs. diva-portal.orgtappi.orgresearchgate.net These polymers function by adsorbing onto the surfaces of cellulosic fibers, fines, and filler particles, creating bridges between them and forming larger agglomerates or flocs. researchgate.netartvin.edu.tr This flocculation process prevents the fine particles from passing through the forming fabric with the water, thereby increasing their retention in the final paper sheet. researchgate.net

The effectiveness of these anionic retention aids is often part of a dual or multi-component system. For instance, a cationic polymer might first be added to the pulp slurry to neutralize the negative surface charges of the fibers and fillers. This is then followed by the addition of a high molecular weight anionic polymer, which bridges the now cationically charged particles.

Potassium 3-(allyloxy)propanesulphonate, as a functional monomer, possesses the key chemical features to be a building block for such anionic polymers. The presence of the allyl group allows it to be readily polymerized, potentially with other monomers like acrylamide (B121943), to create high molecular weight copolymers. The sulphonate group (SO₃⁻) provides the anionic charge, which is crucial for its function as a retention aid. This charged group also imparts hydrophilicity to the polymer. nipponpapergroup.com

The proposed mechanism for a polymer derived from Potassium 3-(allyloxy)propanesulphonate in a filler retention system would involve:

Adsorption: The polymer would uncoil in the aqueous environment of the paper stock, and its anionic sulfonate groups would interact with cationically charged sites on the fibers and fillers (either naturally present or induced by a cationic additive).

Bridging: The long polymer chains would then bridge multiple particles (fiber-filler, filler-filler, or fiber-fiber), forming larger, more stable flocs.

Entrapment: These larger flocs are then more easily trapped in the forming paper web, leading to higher filler and fines retention.

Beyond retention, sulfonated polymers also act as dispersants. nipponpapergroup.com Lignosulfonates, for example, are used to disperse pigments and other additives, preventing their agglomeration before they are fixed in the paper sheet. nipponpapergroup.com A polymer based on Potassium 3-(allyloxy)propanesulphonate could potentially offer similar dispersing functionalities due to its hydrophilic sulfonate groups. nipponpapergroup.com

The table below summarizes the types of sulfonated polymers used in the paper industry and their primary functions, providing a context for the potential application of polymers derived from Potassium 3-(allyloxy)propanesulphonate.

| Polymer Type | Primary Function(s) | Mechanism of Action |

| Anionic Polyacrylamides (APAM) | Filler and Fines Retention, Flocculant | Bridging of particles in the pulp slurry. researchgate.netartvin.edu.tr |

| Lignosulfonates | Dispersant, Grinding Aid | Adsorption onto particle surfaces, providing electrostatic and steric stabilization. nipponpapergroup.com |

| Sulfonated Polystyrene | Sizing Agent, Coating Additive | Increases hydrophobicity and improves printability when used as a surface treatment. |

The development of novel functional monomers like Potassium 3-(allyloxy)propanesulphonate is driven by the need for more efficient and specialized paper additives. Research in this area focuses on creating polymers with tailored properties to meet the demands of high-speed paper machines and the increasing use of recycled fibers and mineral fillers.

Analytical and Spectroscopic Characterization Techniques for Research

Chromatographic Methods for Compound and Polymer Analysis

Chromatographic techniques are fundamental for separating the components of a mixture, allowing for both qualitative identification and quantitative measurement.

Ion Chromatography for Purity Assessment and Contaminant Detection

Ion Chromatography (IC) is a specialized form of HPLC that is highly effective for the analysis of ionic species. It is an ideal method for assessing the purity of Potassium 3-(allyloxy)propanesulphonate by detecting both the potassium cation and potential inorganic anionic contaminants.

Purity Assessment: The molar ratio of the potassium cation to the 3-(allyloxy)propanesulphonate anion can be verified using IC. A cation-exchange column is used for the determination of potassium (K⁺), while an anion-exchange column is used to quantify the organic sulfonate and other inorganic anions like chloride (Cl⁻) or sulfate (B86663) (SO₄²⁻) that might be present as impurities from the synthesis process. The method offers high sensitivity and selectivity for these ions.

Contaminant Detection: IC can detect trace levels of inorganic anions that could affect the polymerization process or the final properties of polymers. By comparing the chromatogram of a sample to that of a high-purity standard, the presence and concentration of contaminants can be determined.

Interactive Table: Ion Chromatography Conditions for Salt Analysis

| Parameter | Cation Analysis (for K⁺) | Anion Analysis (for Sulfonate/Impurities) |

| Column | Cation-Exchange (e.g., Dionex IonPac CS16) | Anion-Exchange (e.g., Metrohm Metrosep A Supp 1) |

| Eluent | Methane Sulfonic Acid (e.g., 20 mM) | Sodium Carbonate/Sodium Bicarbonate Buffer |

| Detection | Suppressed Conductivity | Suppressed Conductivity |

| Flow Rate | 1.2 mL/min | 1.0 mL/min |

| Typical Analytes | K⁺, Na⁺, Mg²⁺, Ca²⁺ | 3-(allyloxy)propanesulphonate, Cl⁻, SO₄²⁻, Br⁻ |

Spectroscopic Identification and Structural Elucidation of Compounds and Polymers

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Potassium 3-(allyloxy)propanesulphonate, the ¹H NMR spectrum would show characteristic signals for the protons of the allyl group (vinyl protons and the methylene (B1212753) group adjacent to the oxygen) and the propanesulphonate chain.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton of the compound.

The structural integrity of polymers synthesized from Potassium 3-(allyloxy)propanesulphonate can also be confirmed by NMR. The disappearance of the vinyl signals from the allyl group is a key indicator that polymerization has occurred across the double bond.

Interactive Table: Predicted NMR Data for Potassium 3-(allyloxy)propanesulphonate (in D₂O)

| Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| CH₂= | ~5.9-6.0 (m, 1H) | ~134 |

| =CH- | ~5.2-5.4 (m, 2H) | ~118 |

| -O-CH₂-CH= | ~4.0 (d, 2H) | ~72 |

| -O-CH₂-CH₂- | ~3.6 (t, 2H) | ~68 |

| -CH₂-CH₂-SO₃⁻ | ~2.1 (quintet, 2H) | ~25 |

| -CH₂-SO₃⁻ | ~3.0 (t, 2H) | ~50 |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to particular bonds.

For Potassium 3-(allyloxy)propanesulphonate, the FTIR spectrum would display characteristic absorption bands confirming the presence of the sulfonate group (S=O and S-O stretches), the ether linkage (C-O-C stretch), and the allyl group (C=C and =C-H stretches). In the analysis of polymers made from this monomer, the disappearance or significant reduction of the peaks associated with the allyl group's C=C double bond would indicate successful polymerization.

Interactive Table: Characteristic FTIR Absorption Bands for Potassium 3-(allyloxy)propanesulphonate

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Sulfonate | S=O Asymmetric Stretch | ~1170-1210 |

| Sulfonate | S=O Symmetric Stretch | ~1050-1080 |

| Sulfonate | S-O Stretch | ~750-850 |

| Ether | C-O-C Asymmetric Stretch | ~1100-1150 |

| Alkene | C=C Stretch | ~1640-1650 |

| Alkene | =C-H Stretch | ~3010-3095 |

| Alkane | C-H Stretch | ~2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This absorption is typically associated with electronic transitions within molecules containing chromophores, which are light-absorbing functional groups.

Potassium 3-(allyloxy)propanesulphonate does not possess a highly conjugated system or strong chromophore. The isolated carbon-carbon double bond (C=C) of the allyl group is the primary chromophore in the molecule. This group undergoes a π → π* transition, which typically results in absorption at a low wavelength, usually below 200 nm. The sulfonate group itself does not absorb significantly in the standard UV-Vis range (200-800 nm).

Therefore, UV-Vis spectroscopy is not a primary technique for the structural identification or quantification of this compound. However, it can be useful in polymer analysis to confirm the consumption of the allyl monomer, which would lead to a decrease in the absorbance associated with the C=C bond. It can also be used to characterize polymers that incorporate other chromophoric monomers alongside Potassium 3-(allyloxy)propanesulphonate.

Morphological and Thermal Analysis of Polymer Structures

The physical form and thermal behavior of polymers are critical determinants of their potential applications. Techniques such as scanning electron microscopy (SEM) and thermogravimetric analysis (TGA) offer insights into the surface features and thermal stability of polymers, respectively. While specific research detailing these analyses on polymers of potassium 3-(allyloxy)propanesulphonate is limited, studies on analogous structures provide a clear indication of the expected methodologies and outcomes.

For instance, research on a copolymer of a similar structure, poly[N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol], demonstrates the utility of these techniques. rsc.org

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and microstructure of polymeric materials. The technique involves scanning a focused beam of electrons over a sample's surface to produce high-resolution images. These images reveal details about surface texture, porosity, and the shape and size of constituent particles.

In the context of polymers synthesized using monomers like potassium 3-(allyloxy)propanesulphonate, SEM would be employed to:

Examine the surface of the polymer in its solid or film state.

Assess the uniformity of the polymer matrix.

Observe any phase separation in copolymer systems.

Characterize the morphology of polymer-coated nanoparticles or composites.

In a study on magnetic nanoparticles coated with a related polymer, poly[N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol], SEM analysis was crucial in confirming the successful coating of the nanoparticles. rsc.org The images would typically show a change in the surface texture and an increase in particle size after the polymer grafting process, indicating a core-shell structure.

Table 1: Illustrative SEM Analysis Parameters for Polymer Characterization

| Parameter | Description | Typical Value/Setting |

| Accelerating Voltage | The voltage used to accelerate electrons, affecting penetration depth and resolution. | 5-20 kV |

| Magnification | The extent to which the image of the sample is enlarged. | 100x - 50,000x |

| Working Distance | The distance between the final lens and the sample surface. | 5-15 mm |

| Sample Coating | A thin layer of conductive material (e.g., gold, palladium) to prevent charge buildup. | Sputter-coated |

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the thermal stability of polymers, identifying decomposition temperatures, and quantifying the composition of multi-component systems.

For a polymer containing potassium 3-(allyloxy)propanesulphonate, TGA would provide critical data on:

The initial decomposition temperature, indicating the onset of thermal degradation.

The temperature at which the maximum rate of decomposition occurs.

The residual mass at the end of the analysis, which can suggest the formation of a char or inorganic residue.

The different stages of decomposition, which may correspond to the breakdown of specific functional groups or polymer backbone segments.

In the characterization of poly[N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol] grafted onto magnetic nanoparticles, TGA was used to confirm the presence of the polymer on the nanoparticles and to assess the thermal stability of the composite material. rsc.org A typical TGA curve would show an initial weight loss due to moisture, followed by distinct decomposition steps corresponding to the organic polymer and the stable inorganic core.

Table 2: Representative TGA Data for a Polymer Composite

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 30 - 150 | ~5% | Loss of adsorbed water |

| 200 - 450 | ~40% | Decomposition of the organic polymer shell |

| > 450 | Stable | Residual inorganic core (e.g., magnetic nanoparticles) |

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. horiba.com It works by analyzing the fluctuations in the intensity of laser light scattered by particles undergoing Brownian motion. usp.org Larger particles move more slowly, causing slower fluctuations in scattered light intensity, while smaller particles move more rapidly, leading to faster fluctuations. usp.org

When potassium 3-(allyloxy)propanesulphonate is used to synthesize polymers for applications in colloidal systems, such as microgels or latex particles, DLS is essential for characterizing:

Hydrodynamic Diameter (Z-average): The intensity-weighted mean hydrodynamic size of the particle population. horiba.com

Polydispersity Index (PDI): A measure of the broadness of the particle size distribution. A PDI value below 0.1 generally indicates a monodisperse or narrowly distributed sample. usp.org

Zeta Potential: Although a separate measurement, it is often performed with the same instrument to assess the surface charge and stability of the colloidal dispersion.

The hydrodynamic diameter is calculated using the Stokes-Einstein equation, which relates the diffusion coefficient of the particles to their size, the temperature, and the viscosity of the solvent. usp.org

Table 3: Key DLS Measurement Parameters and Their Significance

| Parameter | Symbol | Significance |

| Hydrodynamic Diameter | Dh or Z-average | Represents the size of a hypothetical sphere that diffuses at the same rate as the particle being measured. |

| Polydispersity Index | PDI | Indicates the heterogeneity of particle sizes in the sample. usp.org |

| Diffusion Coefficient | D | Measures the speed of the particles due to Brownian motion. |

| Scattering Angle | θ | The angle at which the detector is placed to collect scattered light (e.g., 90° or 173°). horiba.com |

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the crystallographic structure of a material. It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are scattered by the electrons in the atoms of the material, and the resulting diffraction pattern provides information about the arrangement of atoms in the crystal lattice.

When analyzing polymers synthesized with potassium 3-(allyloxy)propanesulphonate, XRD can be used to determine:

Crystallinity: The degree to which the polymer chains are ordered into crystalline domains versus amorphous regions. Amorphous materials produce broad humps in the XRD pattern, while crystalline materials exhibit sharp peaks. researchgate.net

Crystal Structure: For crystalline or semi-crystalline polymers, the positions and intensities of the diffraction peaks can be used to identify the unit cell parameters and the specific crystal structure.

Phase Identification: In composite materials, XRD can identify the different crystalline phases present.

For example, in the analysis of potassium geopolymers, XRD patterns showed a broad hump, indicating that the products were largely amorphous. researchgate.net If a polymer containing potassium 3-(allyloxy)propanesulphonate were to exhibit semi-crystalline properties, the XRD pattern would show sharp peaks superimposed on a broad amorphous halo. The positions of these peaks (in terms of the diffraction angle, 2θ) could be compared to standard databases to identify the crystalline form.

Theoretical and Computational Chemistry Approaches

Quantum-Chemical Calculations for Understanding Reaction Energetics and Mechanisms

There is currently no specific, publicly accessible research detailing quantum-chemical calculations, such as the determination of transition states or reaction energy profiles, for reactions involving Potassium 3-(allyloxy)propanesulphonate. Such studies would be invaluable for optimizing its synthesis or understanding its degradation pathways in industrial applications.

Application of Density Functional Theory (DFT) in Material Design (e.g., Bandgap Energy Predictions)

Density Functional Theory (DFT) is a cornerstone of modern computational material science. It is frequently used to predict electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for assessing a material's potential in electronic and electrochemical applications. A search of scientific databases reveals no specific studies that have published DFT-calculated bandgap energies for solid-state Potassium 3-(allyloxy)propanesulphonate.

Computational Modeling of Intermolecular Interactions (e.g., Allyloxy Linker-Polysulfide Interactions)

The use of Potassium 3-(allyloxy)propanesulphonate as an electrolyte additive in lithium-sulfur batteries suggests that its molecular interactions are of scientific interest. Computational modeling would be an ideal method to investigate the non-covalent interactions between the allyloxy group of the molecule and lithium polysulfides. These interactions are critical for mitigating the "shuttle effect" in lithium-sulfur batteries. While the concept is scientifically sound, specific computational studies that model and quantify these interactions for Potassium 3-(allyloxy)propanesulphonate are not detailed in the available literature.

Predictive Modeling of Molecular Behavior in Diverse Chemical Environments

Predictive modeling, using techniques like molecular dynamics simulations, could forecast the behavior of Potassium 3-(allyloxy)propanesulphonate in different solvents or electrolyte formulations. This would involve simulating its conformational changes, diffusion, and aggregation behavior. At present, there are no published predictive models that specifically focus on the behavior of this compound in various chemical environments.

Comparative Studies and Structure Property Relationship Analysis

Comparative Investigations with Analogous Sulfonate Monomers

The properties and performance of Potassium 3-(allyloxy)propanesulphonate are best understood through comparison with structurally similar sulfonate monomers. Key analogues include Sodium 3-(allyloxy)-2-hydroxypropanesulfonate, 3-Sulfopropyl Acrylate (B77674) Potassium Salt, and Sodium Allylsulfonate. The primary differences lie in the functional groups attached to the main carbon chain, which significantly influence their reactivity and the characteristics of the resulting polymers.

Sodium 3-(allyloxy)-2-hydroxypropanesulfonate (Na-AHPS) is a close analogue, with the key distinction being an additional hydroxyl (-OH) group on the propane (B168953) backbone. nih.gov This hydroxyl group enhances the monomer's hydrophilicity and provides an additional site for potential chemical reactions, such as esterification or cross-linking. While both monomers contain the allyloxy group for polymerization, the presence of the hydroxyl group in Na-AHPS can lead to polymers with increased water absorption and different solubility profiles compared to polymers made from Potassium 3-(allyloxy)propanesulphonate. sigmaaldrich.com

3-Sulfopropyl Acrylate Potassium Salt (SPA-K) differs significantly in its polymerizable group. polysciences.com Instead of an allyl ether, it possesses an acrylate group. Acrylate monomers are generally more reactive and undergo free-radical polymerization more readily and efficiently than allyl-containing monomers. This higher reactivity can lead to the formation of higher molecular weight polymers and faster polymerization kinetics. researchgate.netnih.gov Consequently, polymers based on SPA-K may exhibit different mechanical and thermal properties compared to those derived from the less reactive allyl ether of Potassium 3-(allyloxy)propanesulphonate.